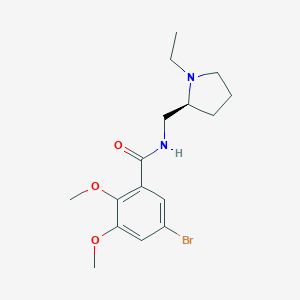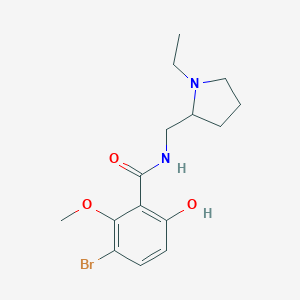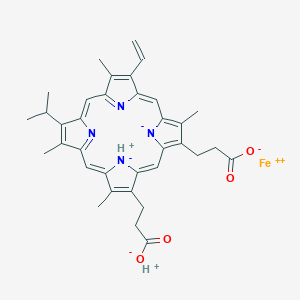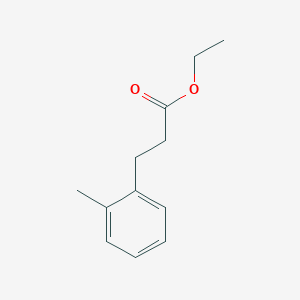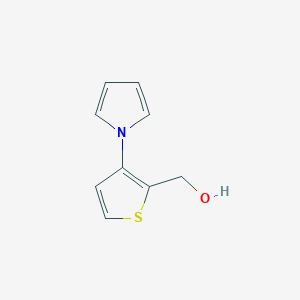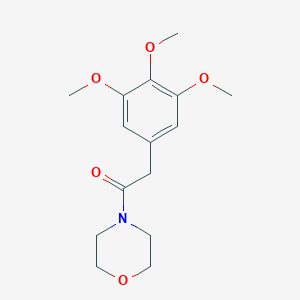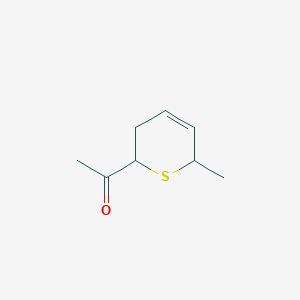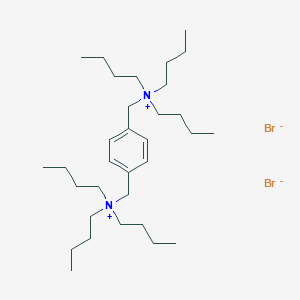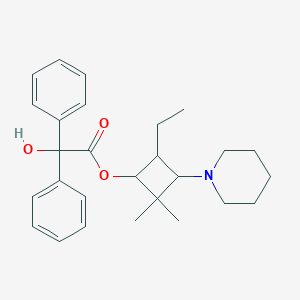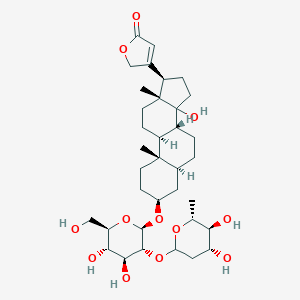
Uzarigenin-glucoside-canaroside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uzarigenin-glucoside-canaroside is a natural compound found in the roots of the plant Uvaria grandiflora. This compound has gained attention in the scientific community due to its potential therapeutic properties.
Applications De Recherche Scientifique
Pharmacological Properties
Uzarigenin-glucoside-canaroside (UGC) is a steroid glycoside initially identified in ISOPLEXIS CHALCANTHA. A pharmacological study of UGC compared its effects with digoxin, a standard cardiac glycoside. The research found that UGC demonstrated similar pharmacological activity to digoxin but had a lesser emetic (vomiting) action. This study evaluated the effects of UGC on the isolated auricle of rabbits, urinary excretion in rats, isolated jejunum of rabbits, and its emetic effect in pigeons, alongside its impact on Rb+ uptake by erythrocytes (Navarro et al., 1985).
Phytochemistry and Isolation
Another study focused on the phytochemical aspects of Isoplexis chalcantha, from which UGC is derived. This research identified various monoglycosides, including uzarigenin-3β-O-canaroside, among others, isolated from the plant. The study presented detailed spectroscopic data (IR, 1 H-NMR, 13 C-NMR, and MS) of these compounds, contributing to the understanding of their chemical structure and potential applications (Trujillo et al., 1990).
Other Glycosides in ISOPLEXIS CHALCANTHA
Further research into ISOPLEXIS CHALCANTHA revealed the presence of three cardioactive glycosides, including uzarigenin-canarobioside and uzarigenin-digilanidobioside, along with uzarigenin-digitoxoside. This study also identified other compounds like flavones and salidroside in the plant, suggesting a range of bioactive compounds that could have various pharmacological applications (González et al., 1985).
Bioactive Metabolites in Other Plants
Studies have also explored the presence of uzarigenin-related compounds in other plants. For instance, the aerial parts of Pergularia tomentosa L. yielded cardenolides like uzarigenin, indicating the widespread occurrence of this glycoside in various plant species. Such research expands the understanding of the distribution and potential applications of uzarigenin and its derivatives in different botanical contexts (Gohar et al., 2000).
Propriétés
Numéro CAS |
100857-42-9 |
|---|---|
Nom du produit |
Uzarigenin-glucoside-canaroside |
Formule moléculaire |
C35H54O12 |
Poids moléculaire |
666.8 g/mol |
Nom IUPAC |
3-[(3S,5S,8R,9S,10S,13R,17R)-3-[(2R,3R,4S,5S,6R)-3-[(4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C35H54O12/c1-17-28(39)24(37)14-27(44-17)47-31-30(41)29(40)25(15-36)46-32(31)45-20-6-9-33(2)19(13-20)4-5-23-22(33)7-10-34(3)21(8-11-35(23,34)42)18-12-26(38)43-16-18/h12,17,19-25,27-32,36-37,39-42H,4-11,13-16H2,1-3H3/t17-,19+,20+,21-,22+,23-,24-,25-,27?,28-,29-,30+,31-,32-,33+,34-,35?/m1/s1 |
Clé InChI |
DZIKSWKAPREDIH-WDTGYIAMSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@@H](CC(O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3CC[C@]4([C@H](C3)CC[C@@H]5[C@@H]4CC[C@]6(C5(CC[C@@H]6C7=CC(=O)OC7)O)C)C)CO)O)O)O)O |
SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3CCC4(C(C3)CCC5C4CCC6(C5(CCC6C7=CC(=O)OC7)O)C)C)CO)O)O)O)O |
SMILES canonique |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3CCC4(C(C3)CCC5C4CCC6(C5(CCC6C7=CC(=O)OC7)O)C)C)CO)O)O)O)O |
Synonymes |
UGGC uzarigenin-glucoside-canaroside |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



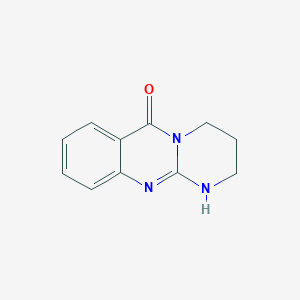
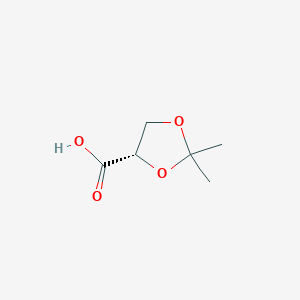
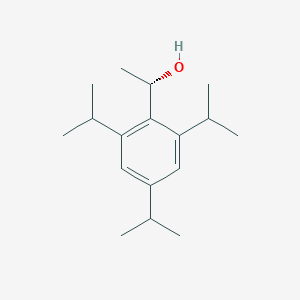
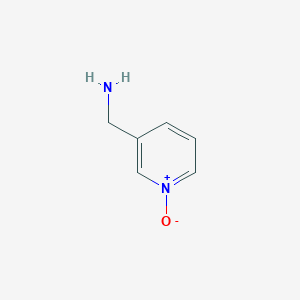
![3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one](/img/structure/B8687.png)
